trans-4-Morpholinocyclohexanamine

Übersicht

Beschreibung

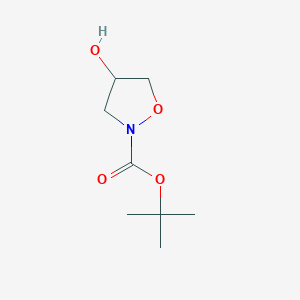

Trans-4-Morpholinocyclohexanamine is a chemical compound that is part of the morpholine family, which are heterocyclic amine compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. The morpholine ring is known for its presence in various pharmacologically active compounds and is often used in chemical synthesis as a building block for more complex molecules.

Synthesis Analysis

The synthesis of trans-2,5-disubstituted morpholine derivatives, which are closely related to trans-4-Morpholinocyclohexanamine, has been achieved through enantio- and diastereoselective routes. These methods begin with the reaction of enantiopure epoxides with amino alcohols, followed by regioselective hydroxyl activation and ring closure to form the desired morpholine derivatives with different steric demands . Another approach for synthesizing substituted morpholines involves a Pd-catalyzed carboamination reaction, which can yield morpholine products as single stereoisomers . Additionally, a chemoenzymatic process has been developed to synthesize cis- and trans-2,5-disubstituted morpholines with excellent enantio- and diastereoselectivities .

Molecular Structure Analysis

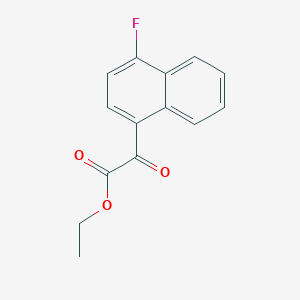

The molecular structure of a compound closely related to trans-4-Morpholinocyclohexanamine, specifically a morpholine derivative with a cyclohexane ring, has been analyzed. In this compound, both the cyclohexane and morpholine rings adopt chair conformations, and the cyclohexene and cyclohexane rings form a trans ring junction. The crystal structure of this compound is stabilized by intermolecular N—H⋯O hydrogen bonds .

Chemical Reactions Analysis

While there is no direct information on the chemical reactions of trans-4-Morpholinocyclohexanamine, related compounds such as trans-4-methylcyclohexylamine have been studied for their biological activity. Trans-4-methylcyclohexylamine has been found to be a potent inhibitor of pig spermidine synthase, with competitive inhibition observed with putrescine . This suggests that trans-4-Morpholinocyclohexanamine and its derivatives could potentially exhibit similar biological activities and could be of interest in the development of new inhibitors for enzymes involved in polyamine synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-4-Morpholinocyclohexanamine are not directly discussed in the provided papers. However, the properties of morpholine derivatives can generally be inferred based on their molecular structure. Morpholine derivatives are typically stable under normal conditions but may be sensitive to strong oxidizing agents. They are often soluble in organic solvents and may exhibit basic properties due to the presence of the amine group. The chair conformation of the morpholine ring suggests that these compounds may have a relatively rigid structure, which can influence their reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Ischaemia Selectivity and Antiarrhythmic Actions

Trans-4-Morpholinocyclohexanamine has been studied for its potential in treating ischaemia-induced arrhythmias. In a study conducted on rats, compounds with ischaemia-selective actions, including trans-4-Morpholinocyclohexanamine derivatives, demonstrated superior protection against ischaemia-induced arrhythmias. These compounds showed increased potency for actions indicative of Na(+) channel blockade under simulated ischemic conditions, suggesting their potential therapeutic value in cardiac care (Barrett et al., 2000).

Potential in Antitumor Therapy

Trans-4-Morpholinocyclohexanamine derivatives have shown potential in antitumor therapy. Research indicates that replacing one ammine group in cisplatin (a platinum-based chemotherapy drug) with heterocyclic ligands, including morpholine derivatives, can significantly enhance cytotoxicity against tumor cells. This suggests a new approach for activating the trans geometry in bifunctional platinum(II) compounds, potentially offering a novel pathway in cancer treatment (Kašpárková et al., 2003).

Modulation of Neurotransmitter Systems

The impact of trans-4-Morpholinocyclohexanamine derivatives on neurotransmitter systems has been studied. One study focused on the stereoisomers of 4-methylaminorex, a psychostimulant, and their effect on behavior in rats. These isomers, including trans-4-Morpholinocyclohexanamine derivatives, were found to influence dopaminergic and serotonergic systems, impacting locomotor activity and exhibiting potential as antidepressants (Batsche et al., 1994).

Safety and Hazards

Safety data for “trans-4-Morpholinocyclohexanamine” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

4-morpholin-4-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUNCAQFNNEGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626483 | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Morpholinocyclohexanamine | |

CAS RN |

847798-79-2, 558442-97-0 | |

| Record name | 4-(4-Morpholinyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847798-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

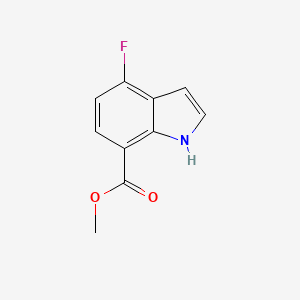

![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)

![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)